4,4'-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline
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Overview
Description
4,4’-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline is a complex organic compound that features a nitropyridine moiety linked to a hydrazinylidene group, which is further connected to a methylene bridge and two aniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline typically involves the reaction of 5-nitropyridine-2-amine with an appropriate aldehyde or ketone to form a Schiff base. This Schiff base is then reacted with 4,4’-diaminodiphenylmethane under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,4’-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different hydrazine derivatives.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under mild to moderate conditions, often requiring specific pH levels and temperatures to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4,4’-{[2-(5-aminopyridin-2-yl)hydrazinylidene]methylene}dianiline, while substitution reactions can introduce various functional groups onto the aniline rings .
Scientific Research Applications
4,4’-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4,4’-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline involves its interaction with specific molecular targets. The nitropyridine moiety can participate in electron transfer reactions, while the hydrazinylidene group can form stable complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-{[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}phenol
- 2-ethoxy-4-{(E)-[(5-nitro-2-pyridinyl)hydrazono]methyl}phenoxyacetonitrile
Uniqueness
4,4’-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline is unique due to its specific structural features, such as the presence of both nitropyridine and aniline groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
CAS No. |
6311-02-0 |
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Molecular Formula |
C18H16N6O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[bis(4-aminophenyl)methylideneamino]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C18H16N6O2/c19-14-5-1-12(2-6-14)18(13-3-7-15(20)8-4-13)23-22-17-10-9-16(11-21-17)24(25)26/h1-11H,19-20H2,(H,21,22) |
InChI Key |
KOQDCVVLPXKMBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=NNC2=NC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)N)N |
Origin of Product |
United States |
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